

Technical Support Center: NBI-6024 Efficacy in Humans

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Compound of Interest

Compound Name: NBI-6024
Cat. No.: B10860019

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of **NBI-6024** in humans.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the lack of efficacy of **NBI-6024** in human clinical trials for type 1 diabetes?

A1: The Phase 2 clinical trial, a randomized, placebo-controlled, dose-ranging study, concluded that **NBI-6024** did not improve or maintain beta-cell function in patients with recently diagnosed type 1 diabetes.^{[1][2]} Treatment with **NBI-6024** at doses of 0.1, 0.5, or 1.0 mg did not lead to any significant difference in the mean peak C-peptide concentration compared to the placebo group after 24 months.^{[1][2]} Furthermore, fasting, stimulated peak, and area under the curve (AUC) C-peptide concentrations declined at a similar rate across all treatment groups and the placebo group.^{[1][2]}

Q2: Did **NBI-6024** show any positive immunological effects in humans despite the lack of clinical efficacy?

A2: A Phase I clinical study suggested that **NBI-6024** treatment could shift the immune response from a pathogenic Th1 phenotype to a protective Th2 regulatory phenotype in patients with recent-onset type 1 diabetes.^{[3][4]} Specifically, there were significant increases in interleukin-5 (a Th2 cytokine) responses and a dose-dependent reduction in the percentage of

patients with Th1 responses.[3][4] However, these immunological changes did not translate into clinical benefit in the larger Phase 2 trial, as there were no treatment-related changes in islet antibodies or T-cell numbers.[1][2]

Q3: Were there any discrepancies between preclinical and clinical results for **NBI-6024**?

A3: Yes, there was a significant discrepancy. In nonobese diabetic (NOD) mice, a model for human type 1 diabetes, subcutaneous injections of **NBI-6024** substantially delayed the onset and reduced the incidence of diabetes, both before and after disease onset.[5][6] The proposed mechanism in mice was the induction of a Th2-type T-cell response that was cross-reactive with the native insulin B-chain (9-23) peptide, thereby controlling the pathogenic Th1 response. [5][6] This therapeutic effect observed in mice was not replicated in the human Phase 2 clinical trial.[1][2]

Q4: What were the key parameters of the Phase 2 clinical trial that demonstrated the lack of efficacy?

A4: The trial involved 188 patients aged 10-35 with recently diagnosed type 1 diabetes.[1][2] They were randomly assigned to receive subcutaneous injections of placebo or **NBI-6024** at doses of 0.1 mg, 0.5 mg, or 1.0 mg.[1] The treatment was administered at baseline, weeks 2 and 4, and then monthly for 24 months.[1][7] The primary endpoints were fasting, peak, and AUC C-peptide concentrations during a 2-hour mixed-meal tolerance test, which were measured every 3 months.[1]

Troubleshooting Guide

Issue: Replicating the intended immunological shift from Th1 to Th2 response in human subjects.

Possible Explanation:

While Phase 1 data suggested a shift towards a Th2 response, the more extensive Phase 2 trial did not show a significant impact on key immune markers like islet antibodies and T-cell counts.[1][2][3] This could indicate that the induced Th2 response was insufficient to counteract the autoimmune destruction of beta-cells in the established human disease context. The complexity and heterogeneity of the human immune response to autoantigens in type 1 diabetes may be greater than that modeled in NOD mice.

Experimental Recommendation:

Future studies with similar altered peptide ligands could incorporate more detailed and frequent immunological monitoring. This might include a broader panel of cytokine assays, T-cell receptor sequencing to track specific autoreactive T-cell clones, and assessment of regulatory T-cell populations to better understand the nuances of the immune response to the therapeutic agent.

Issue: Lack of translation from a successful animal model (NOD mice) to human clinical efficacy.

Possible Explanation:

The specific immunodominant epitopes and the overall pathogenesis of type 1 diabetes can differ between NOD mice and humans. **NBI-6024** is an altered peptide ligand of the insulin B-chain (9-23) peptide, which is a critical T-cell target in NOD mice.[5][6] While this epitope is also relevant in humans, other autoantigens and epitopes may play a more dominant role in the human disease process. Therefore, targeting a single epitope might not be sufficient to halt the autoimmune attack in humans.

Experimental Recommendation:

For future therapeutic development, a multi-pronged approach targeting several key autoantigens or a more generalized immunomodulatory strategy might be more effective. Additionally, careful selection of patient populations based on their specific autoimmune profiles could be considered.

Data Presentation

Table 1: Summary of Phase 2 Clinical Trial Results for **NBI-6024**

Parameter	Placebo	NBI-6024 (0.1 mg)	NBI-6024 (0.5 mg)	NBI-6024 (1.0 mg)
Number of Patients	47	47	47	47
Mean Peak C-peptide (pmol/ml) at 24 months	0.54	0.59	0.57	0.48
Decline in C-peptide concentrations over 24 months	~60%	~60%	~60%	~60%
Average Daily Insulin Needs at 24 months	Comparable	Comparable	Comparable	Comparable
Changes in Islet Antibodies and T-cell Numbers	None	None	None	None

Data compiled from the Phase 2 clinical trial results.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Protocol: Phase 2 Clinical Trial for **NBI-6024**

- Objective: To determine if repeated subcutaneous injections of **NBI-6024** improve beta-cell function in patients with recently diagnosed type 1 diabetes.[\[1\]](#)
- Study Design: A randomized, four-arm, placebo-controlled, dose-ranging, multicenter trial.[\[1\]](#)
- Patient Population: 188 patients aged 10-35 years with a recent diagnosis of type 1 diabetes. [\[1\]](#)[\[2\]](#)
- Treatment Arms:

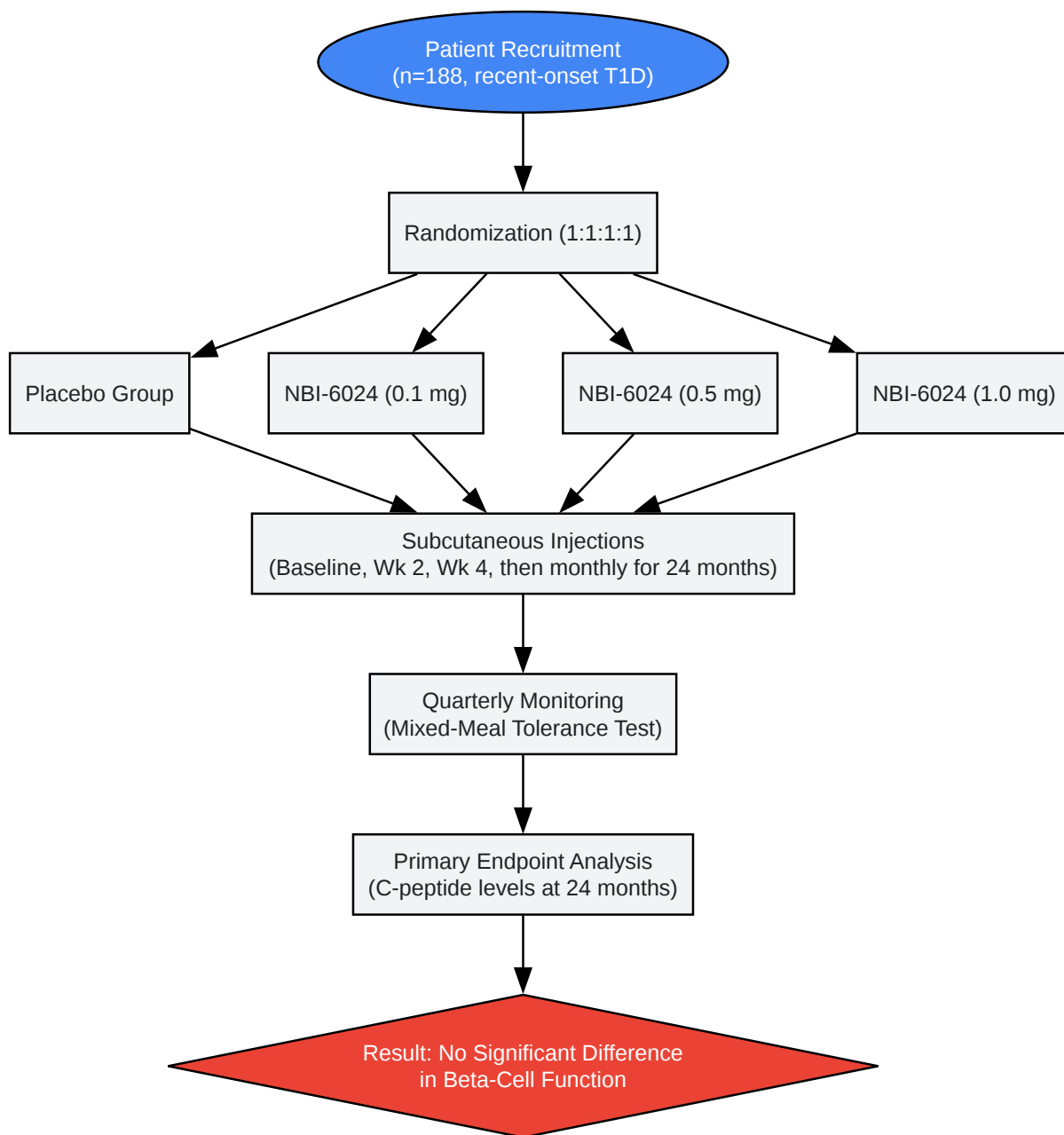
- Placebo
- **NBI-6024** (0.1 mg)
- **NBI-6024** (0.5 mg)
- **NBI-6024** (1.0 mg)
- Administration: Subcutaneous injections at baseline, weeks 2 and 4, and then monthly for a total of 24 months.[\[1\]](#)[\[7\]](#)
- Primary Efficacy Endpoint: Measurement of fasting, peak, and area under the curve (AUC) C-peptide concentrations during a 2-hour mixed-meal tolerance test (MMTT). MMTTs were performed at 3-month intervals.[\[1\]](#)
- Secondary Endpoints:
 - Average daily insulin needs.
 - Glycemic control (HbA1c).
 - Immune function parameters (islet antibodies, CD4 and CD8 T-cells).[\[1\]](#)[\[2\]](#)
- Outcome: No significant difference was observed between the **NBI-6024** treatment groups and the placebo group in any of the primary or secondary endpoints.[\[1\]](#)[\[2\]](#)

Visualizations



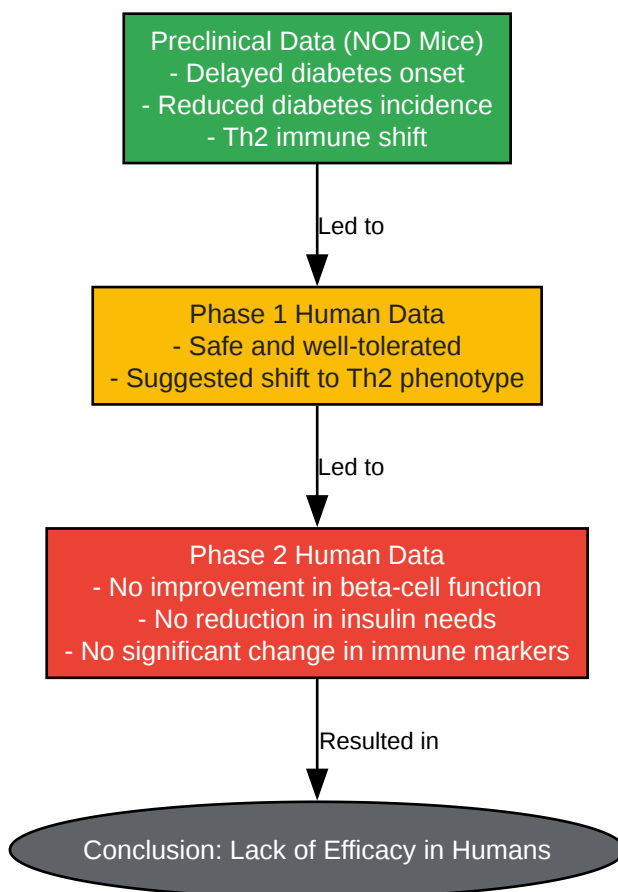
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Caption: Intended signaling pathway of **NBI-6024**.



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Caption: Phase 2 clinical trial workflow for **NBI-6024**.



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Caption: Logical flow from preclinical to clinical outcomes.

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